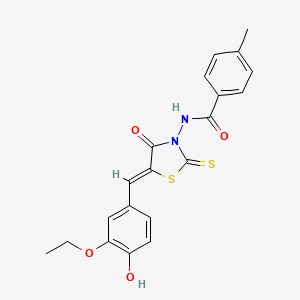

(Z)-N-(5-(3-éthoxy-4-hydroxybenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-méthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

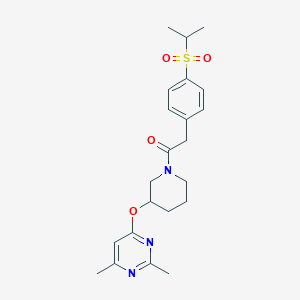

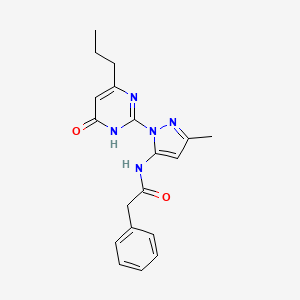

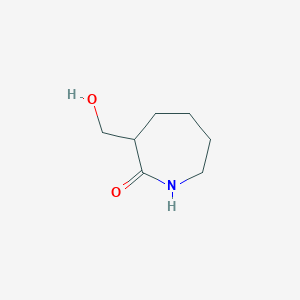

The compound “N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide” is a chemical compound with the molecular formula C20H18N2O4S2. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 414.49. Other physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found .Applications De Recherche Scientifique

Activité anti-mélanogénique

La mélanogenèse, le processus de production de mélanine, joue un rôle crucial dans la pigmentation de la peau. Les composés qui inhibent la mélanogenèse sont intéressants pour les applications cosmétiques et médicales. La recherche a montré que (Z)-N-(5-(3-éthoxy-4-hydroxybenzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-méthylbenzamide et ses dérivés agissent comme de puissants agents anti-mélanogéniques. Plus précisément :

- Inhibition in vitro : Plusieurs dérivés de ce composé présentent une activité inhibitrice plus forte contre la tyrosinase de champignon (une enzyme impliquée dans la synthèse de la mélanine) que l'acide kojique, un agent éclaircissant pour la peau bien connu. Par exemple, le composé 2b a démontré une puissance inhibitrice remarquablement 141 fois supérieure à celle de l'acide kojique .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party . This suggests that the safety and hazards associated with this compound are not fully known and should be handled with caution.

Mécanisme D'action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase is a key player in the melanogenesis pathway, which is responsible for the pigmentation of the skin, hair, and eyes.

Mode of Action

The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, tyrosine. This results in a decrease in the production of melanin .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This leads to a decrease in the production of melanin, which is the end product of this pathway. The downstream effect is a reduction in pigmentation.

Result of Action

The inhibition of tyrosinase by this compound leads to a significant and concentration-dependent decrease in intracellular melanin content . This suggests that the compound could potentially be used in the treatment of conditions associated with hyperpigmentation.

Analyse Biochimique

Biochemical Properties

The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . This interaction is facilitated by the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold present in the compound, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase .

Cellular Effects

In cellular contexts, (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide has been observed to inhibit melanin synthesis in B16F10 melanoma cells . This effect is due to the compound’s inhibition of cellular tyrosinase activity, leading to a decrease in melanin content .

Molecular Mechanism

The compound exerts its effects at the molecular level through its binding interactions with tyrosinase. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its normal substrate from binding . This results in a decrease in tyrosinase activity and subsequently, a reduction in melanin synthesis .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on mushroom tyrosinase and cellular tyrosinase activity suggest that it may have long-term effects on cellular function .

Propriétés

IUPAC Name |

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-3-26-16-10-13(6-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)14-7-4-12(2)5-8-14/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUFJTNIYCUFRY-BOPFTXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2391979.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)